

# JNJ-39393406: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | JNJ-39393406 |           |  |  |
| Cat. No.:            | B1673019     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JNJ-39393406** is a selective positive allosteric modulator (PAM) of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR) developed by Janssen Pharmaceutica. It was investigated for a range of central nervous system disorders, including schizophrenia, Alzheimer's disease, depressive disorders, and for smoking withdrawal. Despite showing promise in preclinical studies by significantly potentiating the  $\alpha 7$  nAChR, its clinical development was ultimately discontinued. This document provides a detailed technical guide on the discovery and development history of **JNJ-39393406**, summarizing available quantitative data, outlining key experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

## Introduction

The  $\alpha 7$  nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders. Positive allosteric modulators of this receptor, such as **JNJ-39393406**, represent a therapeutic strategy aimed at enhancing the receptor's function in response to the endogenous neurotransmitter, acetylcholine. This approach is hypothesized to offer greater physiological modulation compared to direct agonism. **JNJ-39393406** emerged from Janssen's discovery program as a potent and selective  $\alpha 7$  nAChR PAM.



# Discovery and Preclinical Development Lead Optimization and Medicinal Chemistry

While the specific lead optimization cascade for **JNJ-39393406** is proprietary to Janssen Pharmaceutica, the general process for discovering such a molecule involves several key stages. The journey from a "hit" compound identified in high-throughput screening to a clinical candidate like **JNJ-39393406** is an iterative process of chemical synthesis and biological testing. The core objective is to refine the molecule's properties to achieve a balance of potency, selectivity, and favorable pharmacokinetic and safety profiles.

A generalized workflow for the discovery and lead optimization of a compound like **JNJ-39393406** is depicted below.





Click to download full resolution via product page

Figure 1: Generalized drug discovery and lead optimization workflow.

## **Mechanism of Action and In Vitro Pharmacology**

**JNJ-39393406** is a selective positive allosteric modulator of the  $\alpha7$  nAChR.[1] It enhances the receptor's response to agonists like acetylcholine without directly activating the receptor itself. This modulation results in a significant potentiation of the receptor's function.

Table 1: In Vitro Potency and Selectivity of JNJ-39393406



| Parameter                            | Value                   | Receptor/Channel                                                                 |
|--------------------------------------|-------------------------|----------------------------------------------------------------------------------|
| Agonist Threshold Reduction          | 10- to 20-fold          | α7 nAChR                                                                         |
| Maximum Agonist Response<br>Increase | 17- to 20-fold          | α7 nAChR                                                                         |
| Selectivity                          | No significant activity | α4β2, α3β4 nAChRs, 5-HT3 receptor, and a panel of 62 other receptors and enzymes |

Source: Wikipedia.[1]

The potentiation of the  $\alpha 7$  nAChR by **JNJ-39393406** was likely characterized using electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus oocytes expressing the human  $\alpha 7$  nAChR.

#### **Preclinical Pharmacokinetics**

Detailed preclinical pharmacokinetic data for **JNJ-39393406** in species such as rats, dogs, and monkeys are not publicly available. This information is typically proprietary to the developing pharmaceutical company.

# Clinical Development Phase I Studies

A Phase I, randomized, double-blind, placebo-controlled, multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **JNJ-39393406** in healthy young and elderly participants (NCT02023255).[2]

Table 2: **JNJ-39393406** Phase I Study Design (NCT02023255)



| Part | Population                           | Dose Range                                                     | Duration            |
|------|--------------------------------------|----------------------------------------------------------------|---------------------|
| Α    | Young Healthy Males                  | 50 mg, 150 mg, 450<br>mg, 1,350 mg, and<br>2,700 mg once daily | 7 consecutive days  |
| В    | Elderly Healthy Males<br>and Females | Dose levels selected<br>based on Part A PK<br>data             | 13 consecutive days |

Source: ClinicalTrials.gov.[2]

The results of this Phase I study have not been publicly released in detail.

#### **Phase II Studies and Discontinuation**

**JNJ-39393406** advanced to Phase II clinical trials for the treatment of depressive disorders and for smoking withdrawal.[1] However, the development for these indications was discontinued in September 2021.[3] The development for schizophrenia and Alzheimer's disease was halted prior to this.[1]

## **Signaling Pathway**

**JNJ-39393406**, as a positive allosteric modulator, binds to a site on the  $\alpha 7$  nAChR that is distinct from the acetylcholine binding site. This binding event is thought to induce a conformational change in the receptor that enhances the affinity of the receptor for acetylcholine and/or increases the probability of channel opening upon agonist binding. This leads to an influx of cations, primarily Ca<sup>2+</sup> and Na<sup>+</sup>, which in turn modulates downstream signaling cascades.





Click to download full resolution via product page

**Figure 2:** Mechanism of action of **JNJ-39393406** on the  $\alpha$ 7 nAChR.

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the studies conducted on **JNJ-39393406** are not available in the public domain. However, based on standard practices in the field, a generalized protocol for assessing the in vitro potentiation of  $\alpha 7$  nAChRs using a two-electrode voltage clamp (TEVC) assay in Xenopus oocytes can be outlined.

# Generalized Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for α7 nAChR Potentiation

- Oocyte Preparation:Xenopus laevis oocytes are harvested and defolliculated.
- cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
- Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

## Foundational & Exploratory





- · Electrophysiological Recording:
  - An oocyte is placed in a recording chamber and perfused with a standard buffer solution.
  - The oocyte is impaled with two microelectrodes filled with KCI, one for voltage clamping and one for current recording.
  - The oocyte is voltage-clamped at a holding potential of approximately -70 mV.
- Agonist Application: A baseline response is established by applying a submaximal concentration of acetylcholine (e.g., EC<sub>20</sub>) and measuring the resulting inward current.
- PAM Application: The oocyte is pre-incubated with varying concentrations of JNJ-39393406 for a defined period.
- Potentiation Measurement: In the continued presence of JNJ-39393406, the same submaximal concentration of acetylcholine is applied, and the potentiated current is measured.
- Data Analysis: The fold potentiation is calculated as the ratio of the current amplitude in the presence of the PAM to the current amplitude in the absence of the PAM. Concentration-response curves are generated to determine the EC<sub>50</sub> of the potentiation.





Click to download full resolution via product page

Figure 3: Generalized workflow for a TEVC potentiation assay.

### Conclusion

JNJ-39393406 is a well-characterized selective positive allosteric modulator of the  $\alpha 7$  nicotinic acetylcholine receptor that demonstrated significant in vitro potency. Despite a rational therapeutic hypothesis for its use in several CNS disorders, the compound's clinical development was discontinued after Phase II trials for depression and smoking cessation failed



to meet their endpoints. The information available in the public domain provides a solid foundation for understanding the pharmacology of **JNJ-39393406**, although detailed preclinical and clinical study results remain largely unpublished. This case serves as an important example in the development of  $\alpha 7$  nAChR modulators, highlighting the challenges of translating preclinical promise into clinical efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. JNJ-39393406 Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. JNJ 39393406 AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [JNJ-39393406: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673019#jnj-39393406-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com